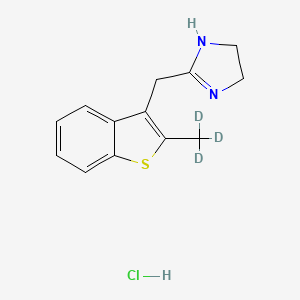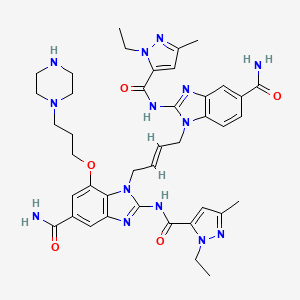
STING agonist-19
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
STING agonist-19 is a synthetic compound designed to activate the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response. The STING pathway is involved in the detection of cytosolic DNA and the subsequent production of type I interferons and other cytokines, which are essential for antiviral and antitumor immunity . This compound has shown promise in enhancing immune responses, making it a potential candidate for cancer immunotherapy and vaccine adjuvants .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of STING agonist-19 involves a multi-step process that includes the preparation of key intermediates and their subsequent couplingThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like crystallization and chromatography are used to obtain the final product with high purity .
化学反応の分析
Types of Reactions: STING agonist-19 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying degrees of activity.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s ability to interact with its molecular targets.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties. These derivatives can be further studied for their potential therapeutic applications .
科学的研究の応用
STING agonist-19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the STING pathway and its role in immune responses.
Biology: Investigated for its ability to modulate immune responses in various biological systems.
作用機序
STING agonist-19 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change that leads to the activation of downstream signaling pathways. This activation results in the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of type I interferons and other pro-inflammatory cytokines . These cytokines play a crucial role in the activation of innate and adaptive immune responses, enhancing the body’s ability to fight infections and tumors .
類似化合物との比較
STING agonist-19 is compared with other similar compounds, such as:
Cyclic dinucleotides (CDNs): These are natural STING agonists that include cyclic GMP-AMP (cGAMP).
Dimeric amidobenzimidazole (diABZI): A synthetic STING agonist that has shown promising results in preclinical studies.
Benzo[b]thiophene-2-carboxamide derivatives: These compounds are designed to enhance STING activation through structural modifications.
This compound stands out due to its unique chemical structure, which allows for enhanced stability and systemic administration, making it a promising candidate for clinical applications .
特性
分子式 |
C41H50N14O5 |
|---|---|
分子量 |
818.9 g/mol |
IUPAC名 |
1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-piperazin-1-ylpropoxy)benzimidazole-5-carboxamide |
InChI |
InChI=1S/C41H50N14O5/c1-5-54-32(20-25(3)49-54)38(58)47-40-45-29-22-27(36(42)56)10-11-31(29)52(40)15-7-8-16-53-35-30(46-41(53)48-39(59)33-21-26(4)50-55(33)6-2)23-28(37(43)57)24-34(35)60-19-9-14-51-17-12-44-13-18-51/h7-8,10-11,20-24,44H,5-6,9,12-19H2,1-4H3,(H2,42,56)(H2,43,57)(H,45,47,58)(H,46,48,59)/b8-7+ |
InChIキー |
URPMHTRSFGUHTO-BQYQJAHWSA-N |
異性体SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCNCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C=CC(=C3)C(=O)N |
正規SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCNCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C=CC(=C3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


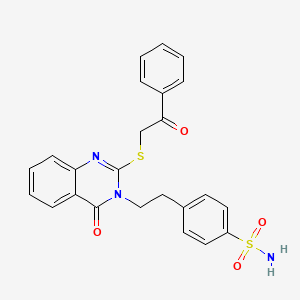
![[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate](/img/structure/B12413854.png)
![3-((2-Morpholinoethyl)amino)-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B12413859.png)
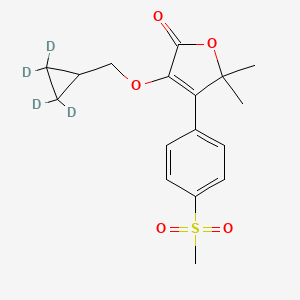
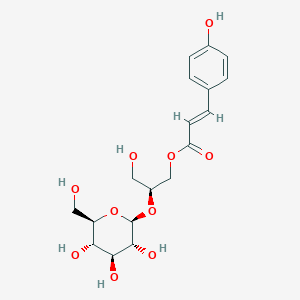
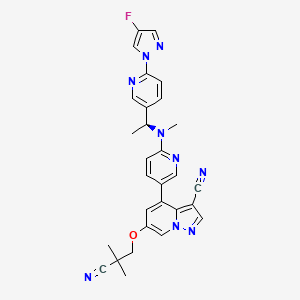
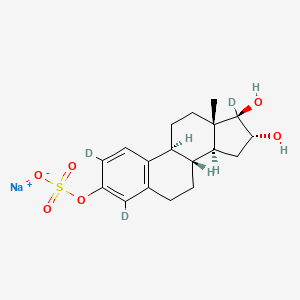
![(2R)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1',1'-dioxospiro[2H-indole-3,4'-thiane]-5-carboxamide](/img/structure/B12413886.png)
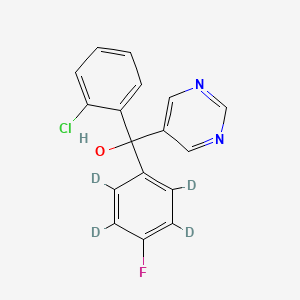

![methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12413901.png)
![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ylpropanoate](/img/structure/B12413905.png)
